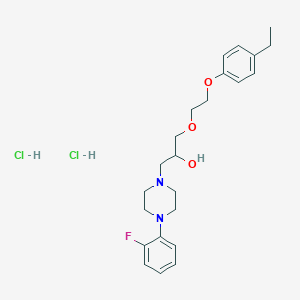
Ethyl 2-(2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a complex organic compound known for its diverse applications in scientific research, particularly within the fields of chemistry, biology, and medicine. Its intricate molecular structure contributes to its versatility and unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate involves multiple steps:
Formation of 1,2,4-Oxadiazole Ring: : The initial step involves the reaction of 3-(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride in the presence of a base to form 3-(trifluoromethyl)benzohydroxamoyl chloride. This intermediate is then cyclized to form the 1,2,4-oxadiazole ring.
Azetidine Formation: : The 1,2,4-oxadiazole derivative is then reacted with an azetidine derivative under suitable conditions to form the azetidinyl-oxadiazole compound.
Amidation: : This compound is further reacted with ethyl 2-aminoacetate to form the ethyl 2-(2-(3-(3-(1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate.
Salt Formation: : The final step involves the reaction of the product with oxalic acid to form the oxalate salt.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions to enhance yield and purity is crucial. Efficient solvent systems, catalysts, and purification techniques such as recrystallization or chromatography are employed.
Análisis De Reacciones Químicas
Ethyl 2-(2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate undergoes various chemical reactions, which can be categorized as follows:
Oxidation: : This compound can undergo oxidation reactions to form different oxides.
Reduction: : Under suitable conditions, reduction reactions can lead to the formation of amines and alcohols.
Substitution Reactions: : Nucleophilic substitution reactions are commonly observed, where functional groups can be replaced with others.
Hydrolysis: : Hydrolysis under acidic or basic conditions leads to the breakdown of ester and amide bonds.
Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various bases or acids for substitution and hydrolysis reactions. Major products formed depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Ethyl 2-(2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is employed in the synthesis of other complex molecules and as a building block in the study of reaction mechanisms.
Biology
In biological research, it is utilized for its potential antimicrobial and anticancer properties. Researchers investigate its interaction with various cellular pathways and its ability to inhibit specific enzymes.
Medicine
The compound has potential therapeutic applications. Studies focus on its efficacy in treating certain medical conditions, particularly those involving microbial infections or cancer.
Industry
In industry, it serves as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique chemical structure makes it valuable for designing novel compounds.
Mecanismo De Acción
The mechanism by which Ethyl 2-(2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. Its trifluoromethyl group and oxadiazole ring contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, Ethyl 2-(2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate stands out due to its trifluoromethyl group, which enhances its chemical stability and bioactivity. Similar compounds include:
Methyl 2-(2-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate: : Differing by the presence of a methyl group.
Ethyl 2-(2-(3-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate: : Differing by the presence of a methyl group instead of trifluoromethyl.
Conclusion
This compound is a multifaceted compound with significant applications in scientific research and industry. Its complex synthesis, diverse chemical reactions, and unique properties make it a valuable subject of study.
Propiedades
IUPAC Name |
ethyl 2-[[2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetyl]amino]benzoate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O4.C2H2O4/c1-2-33-22(32)17-8-3-4-9-18(17)27-19(31)13-30-11-15(12-30)21-28-20(29-34-21)14-6-5-7-16(10-14)23(24,25)26;3-1(4)2(5)6/h3-10,15H,2,11-13H2,1H3,(H,27,31);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIXQPFBJDGWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2997010.png)


![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2997017.png)
![Acetic acid;3-[3-oxo-5-(quinazolin-4-ylamino)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2997019.png)
![N-(benzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2997020.png)

![2-(4-Methoxyphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B2997022.png)






